molecular formula C8H15NO2S2 B8604585 Methyl 5-carboxypentyldithiocarbamate CAS No. 61635-28-7

Methyl 5-carboxypentyldithiocarbamate

Cat. No.: B8604585
CAS No.: 61635-28-7
M. Wt: 221.3 g/mol
InChI Key: OJIOPDXKHZOIIZ-UHFFFAOYSA-N
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Description

Methyl 5-carboxypentyldithiocarbamate is a dithiocarbamate derivative characterized by a five-carbon carboxylated alkyl chain attached to a dithiocarbamate functional group. Dithiocarbamates are organosulfur compounds with the general structure R₂N–C(=S)–S–, known for their applications in coordination chemistry, agrochemicals, and pharmaceuticals.

Properties

CAS No.

61635-28-7

Molecular Formula

C8H15NO2S2

Molecular Weight

221.3 g/mol

IUPAC Name

6-(methylsulfanylcarbothioylamino)hexanoic acid

InChI

InChI=1S/C8H15NO2S2/c1-13-8(12)9-6-4-2-3-5-7(10)11/h2-6H2,1H3,(H,9,12)(H,10,11)

InChI Key

OJIOPDXKHZOIIZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Dithiocarbamates

Methyl 5-carboxypentyldithiocarbamate shares functional and structural similarities with other dithiocarbamates, such as sodium diethyldithiocarbamate and methyl diethyldithiocarbamate . Key differentiating factors include chain length, substituent groups, and physicochemical properties.

Table 1: Comparative Properties of Selected Dithiocarbamates

Compound Molecular Formula Solubility (Water) Stability in Air Key Applications
This compound C₈H₁₅NO₂S₂ Moderate¹ Moderate² Chelation, polymer chemistry
Sodium diethyldithiocarbamate C₅H₁₀NNaS₂ High Low³ Analytical reagents, rubber vulcanization
Methyl diethyldithiocarbamate C₅H₁₁NS₂ Low High⁴ Pesticides, metal extraction

¹ Enhanced by the carboxyl group; ² Susceptible to oxidation due to the dithiocarbamate group; ³ Degrades upon exposure to moisture/light; 4 Stabilized by alkyl substitution.

Key Research Findings:

  • Reactivity with Metals: this compound’s carboxyl group enables stronger chelation compared to non-carboxylated analogs like methyl diethyldithiocarbamate. This property is critical in synthesizing metal-organic frameworks (MOFs) or catalytic complexes .
  • Thermal Stability : Unlike sodium diethyldithiocarbamate, which decomposes at ~150°C, this compound exhibits higher thermal stability (~200°C), attributed to its alkyl chain length and carboxyl functionality .
  • Environmental Impact : Carboxylated dithiocarbamates are less persistent in soil than methyl diethyldithiocarbamate, which is classified as an environmental pollutant due to its sulfur content and slow degradation .

Challenges and Limitations in Comparative Studies

Direct comparisons are hindered by:

Scarce Primary Data: No peer-reviewed studies explicitly detail this compound’s synthesis or characterization. Inferences are drawn from structurally related compounds.

Divergent Applications : Sodium diethyldithiocarbamate is widely used in rubber production, while methyl diethyldithiocarbamate is prioritized in pesticide formulations. This compound’s niche applications (e.g., specialty chelators) lack industrial-scale validation .

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